molecular formula C16H14O2 B6240359 2-methyl-1,3-diphenylpropane-1,3-dione CAS No. 1846-29-3

2-methyl-1,3-diphenylpropane-1,3-dione

Cat. No.: B6240359
CAS No.: 1846-29-3
M. Wt: 238.3
InChI Key:
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Description

2-methyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C16H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a methyl group and two phenyl groups attached to a propane backbone. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetophenone with methyl benzoate in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds as follows:

    Claisen Condensation:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or acidic medium

      Products: Corresponding carboxylic acids

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents

      Products: Corresponding alcohols

  • Substitution

      Reagents: Halogens, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Halogenated or substituted derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Bromine in carbon tetrachloride

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated ketones

Scientific Research Applications

2-methyl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

  • Chemistry

    • Used as a reagent in organic synthesis.
    • Intermediate in the synthesis of more complex molecules.
  • Biology

    • Studied for its potential biological activities.
    • Investigated for its effects on cellular processes.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Investigated for its role in drug development.
  • Industry

    • Used in the production of specialty chemicals.
    • Employed in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-methyl-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-methyl-1,3-diphenylpropane-1,3-dione can be compared with other diketones such as dibenzoylmethane and benzil. While these compounds share similar structural features, this compound is unique due to the presence of the methyl group, which can influence its reactivity and properties.

Similar Compounds

    Dibenzoylmethane: Lacks the methyl group, different reactivity.

    Benzil: Contains two phenyl groups but no methyl group, different chemical behavior.

Properties

CAS No.

1846-29-3

Molecular Formula

C16H14O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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